[1,2,4]Triazolo[1,5-c]pyrimidine [1,2,4]Triazolo[1,5-c]pyrimidine
Brand Name: Vulcanchem
CAS No.: 274-86-2
VCID: VC8260955
InChI: InChI=1S/C5H4N4/c1-2-6-4-9-5(1)7-3-8-9/h1-4H
SMILES: C1=CN=CN2C1=NC=N2
Molecular Formula: C5H4N4
Molecular Weight: 120.11 g/mol

[1,2,4]Triazolo[1,5-c]pyrimidine

CAS No.: 274-86-2

Cat. No.: VC8260955

Molecular Formula: C5H4N4

Molecular Weight: 120.11 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[1,5-c]pyrimidine - 274-86-2

Specification

CAS No. 274-86-2
Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
IUPAC Name [1,2,4]triazolo[1,5-c]pyrimidine
Standard InChI InChI=1S/C5H4N4/c1-2-6-4-9-5(1)7-3-8-9/h1-4H
Standard InChI Key QLOWGDIISXJREF-UHFFFAOYSA-N
SMILES C1=CN=CN2C1=NC=N2
Canonical SMILES C1=CN=CN2C1=NC=N2

Introduction

# Triazolo[1,5-c]pyrimidine: A Comprehensive Review of Chemistry, Synthesis, and Pharmacological Applications

Synthesis and Chemical Modifications

Core Synthesis Methods

The synthesis of triazolo[1,5-c]pyrimidine derivatives involves multiple strategies, as summarized in Table 1.

MethodReagents/ConditionsYieldKey AdvantagesLimitations
Oxidative CyclizationIodobenzene diacetate (IBD), DCM40–70%Direct access to triazolopyrimidineRequires sensitive reagents
Dimroth RearrangementThermal or acidic conditions50–90%Converts [4,3-c] to [1,5-c] isomersRequires pre-synthesized intermediates
Palladium-CatalyzedPd complexes, CO atmosphere6–18%Industrial scalability potentialToxic reagents (e.g., osmium)

Recent advancements include the use of triethyl orthoesters for direct synthesis of tricyclic systems, eliminating multi-step intermediates .

Functionalization Strategies

Substitution at positions 2, 5, 7, and 8 enables tailored pharmacological properties. For example:

  • Position 8: Introduction of esters (e.g., 4-ethylbenzylester) enhances adenosine A₃ receptor affinity (Kᵢ = 1.21 nM) .

  • Position 5: Substitution with reactive linkers (e.g., diaminoalkyl chains) facilitates fluorescent probe synthesis for receptor imaging .

  • Position 2: Aromatic groups (e.g., 4-methoxyphenyl) improve selectivity for A₃ over A₁/A₂A receptors .

Pharmacological Applications

Adenosine Receptor Antagonism

The triazolopyrimidine scaffold serves as a potent antagonist for adenosine receptors, particularly A₂A and A₃ subtypes. Table 2 highlights key derivatives and their activities.

CompoundSubstituentsTargetPotency (Kᵢ)Selectivity
Compound 188-(4-Ethylbenzylester)hA₃AR1.21 nMA₃ > A₁/A₂A
DZ1232-(4-Methoxyphenyl), 5-(Methylamino)hA₃AR0.47 nM>1000-fold A₃ selectivity
ZM-241,3854-Amino-5-(cyclopropylcarbonylamino)hA₂AAR1.5 nMA₂A-specific

Docking studies reveal binding modes analogous to the inverse agonist ZM-241,385, with interactions at the receptor’s orthosteric site .

Antiparasitic Activity

Triazolopyrimidine-4-aminoquinoline hybrids exhibit dual-action antimalarial properties:

  • Hemozoin Inhibition: Block β-hematin polymerization, surpassing chloroquine efficacy .

  • Enzyme Targeting: Inhibit P. falciparum dihydroorotate dehydrogenase (PfDHODH) and chloroquine resistance transporter (PfCRT) .

Derivatives and Structural Variations

Fluorescent Probes

Derivatives with fluorophores (e.g., BODIPY) at position 5 enable receptor visualization:

  • Dual hA₂A/hA₃ Ligands: Fluorescent compounds display moderate affinity (IC₅₀ = 1–10 µM) and distinct binding profiles .

  • Supervised Molecular Dynamics (SuMD): Confirm positional preferences for A₂A vs. A₃ receptors .

Herbicidal and Fungicidal Agents

Substituted derivatives (e.g., 2-phenoxy analogs) show bioactivity:

  • Herbicide: Effective against broadleaf weeds at 100–500 g/ha .

  • Fungicide: Inhibits Magnaporthe grisea and Phytophthora infestans .

Mechanistic Insights

Adenosine Receptor Modulation

  • A₃ Receptor: Pro-proliferative effects observed in A₃-positive cancer cell lines (e.g., HCT16), suggesting therapeutic potential in oncology .

  • A₂A Receptor: Antagonism may mitigate neuroinflammation in Parkinson’s disease .

Antimalarial Mechanism

TargetActionEvidence
HemozoinInhibit β-hematin polymerizationUV–vis spectroscopy
PfDHODHBlock dihydroorotate oxidationEnzyme inhibition assays
PfCRTDisrupt chloroquine resistanceMolecular modeling

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Traditional methods (e.g., palladium-catalyzed) suffer from 6–18% yields for complex derivatives .

  • Toxic Reagents: Osmium-based oxidants pose safety risks .

Emerging Research Focus

  • Cancer Therapeutics: A₃ antagonists like DZ123 merit further investigation for pro-proliferative effects in A₃-positive cancers .

  • Antiviral Agents: Triazolopyrimidines show promise against influenza PA-PB1 subunit (IC₅₀ = 1.1–26 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator